Cas no 2137989-62-7 (ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate)

ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate
- 2137989-62-7
- EN300-1120318
-
- インチ: 1S/C9H14N2O5/c1-4-15-9(12)7-10-8(16-11-7)6(14-3)5-13-2/h6H,4-5H2,1-3H3
- InChIKey: MBIVZLONPIGCIN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=NC(C(=O)OCC)=NO1)COC
計算された属性
- せいみつぶんしりょう: 230.09027155g/mol
- どういたいしつりょう: 230.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1120318-2.5g |
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |
2137989-62-7 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1120318-5g |
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |
2137989-62-7 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1120318-1g |
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |
2137989-62-7 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1120318-10g |
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |
2137989-62-7 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1120318-0.25g |
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |
2137989-62-7 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1120318-0.05g |
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |
2137989-62-7 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1120318-0.1g |
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |
2137989-62-7 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1120318-0.5g |
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |
2137989-62-7 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1120318-5.0g |
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |
2137989-62-7 | 5g |
$4102.0 | 2023-06-09 | ||
Enamine | EN300-1120318-10.0g |
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate |
2137989-62-7 | 10g |
$6082.0 | 2023-06-09 |
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylateに関する追加情報
Professional Introduction to Ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 2137989-62-7)
Ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate, identified by the CAS number 2137989-62-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the oxadiazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this compound, particularly its 1,2,4-oxadiazole core and the presence of ethyl and dimethoxyethyl substituents, contribute to its unique chemical properties and reactivity.
The< strong>Ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate molecule exhibits a high degree of functional diversity, making it a valuable intermediate in the synthesis of more complex pharmacophores. The oxadiazole ring itself is a key pharmacological scaffold that has been extensively studied for its ability to interact with various biological targets. In particular, oxadiazole derivatives have shown promise in the development of drugs targeting neurological disorders, cancer, and infectious diseases. The< strong>1,2-dimethoxyethyl group appended to the oxadiazole core enhances the lipophilicity of the molecule, facilitating better membrane penetration and potentially improving bioavailability.
In recent years, there has been a surge in research focused on developing novel oxadiazole-based compounds with enhanced therapeutic profiles. One of the most compelling areas of investigation has been the exploration of these molecules as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. The< strong>Ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate, with its ability to modulate kinase activity through competitive binding or allosteric inhibition, represents a promising lead compound for further development.
Moreover, the< strong>Ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate has shown potential in preclinical studies as an anti-inflammatory agent. Inflammation is a hallmark of many chronic diseases and is often mediated by excessive production of pro-inflammatory cytokines. By targeting specific inflammatory pathways, oxadiazole derivatives like this one could offer a new therapeutic approach for conditions such as rheumatoid arthritis and inflammatory bowel disease. The dimethoxyethyl substituent may also play a role in modulating the compound's solubility and pharmacokinetic properties, making it more suitable for oral administration.
The synthesis of< strong>Ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The key steps typically include the formation of the oxadiazole ring through cyclocondensation reactions followed by functional group transformations to introduce the ethyl and dimethoxyethyl side chains. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic methodologies are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
The pharmacological evaluation of< strong>Ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting proliferation. Additionally, it has shown efficacy against bacterial strains resistant to conventional antibiotics due to its ability to disrupt bacterial cell wall synthesis. These findings underscore the potential of this compound as a lead molecule for drug development.
In conclusion,< strong>Ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 2137989-62-7) is a multifaceted compound with significant promise in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research into kinase inhibition and anti-inflammatory therapies. As our understanding of biological pathways continues to evolve,the< strong>Ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate will likely play an increasingly important role in the development of novel therapeutics aimed at treating some of today's most challenging diseases.
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